2-Piperazinecarboxaldehyde
Overview
Description
“2-Piperazinecarboxaldehyde” is a chemical compound with the molecular formula C5H10N2O . It is also known as “1-Piperazinecarboxaldehyde” or "1-Formylpiperazine" . The molecular weight of this compound is 114.14600 .
Synthesis Analysis
The synthesis of piperazine derivatives, which would include “2-Piperazinecarboxaldehyde”, has been a subject of research. Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “2-Piperazinecarboxaldehyde” consists of a piperazine ring with a carboxaldehyde functional group attached to it .
Chemical Reactions Analysis
Piperazine derivatives, including “2-Piperazinecarboxaldehyde”, can undergo various chemical reactions. For instance, a base-mediated (4 + 3) annulation of spiro-epoxyoxindoles and 2-(2-fluoroaryl)-1H-benzoimidazoles or 2-fluoro-N-arylbenzenesulfonamides can lead to the synthesis of two new classes of spirooxindole-based polycyclic systems .
Scientific Research Applications
Synthesis and Medicinal Applications
2-Piperazinecarboxaldehyde and its derivatives are pivotal in medicinal chemistry. For instance, a visible-light-promoted protocol uses this compound for the synthesis of 2-substituted piperazines, which are crucial scaffolds in medicinal chemistry (Gueret et al., 2020). Similarly, KG-60-piperazine, a silica-supported piperazine, acts as an efficient catalyst in synthesizing 2-amino-2H-chromenes, highlighting its role in medicinal compound synthesis (Golari et al., 2015).
Anti-Tumor Applications
Certain piperazine derivatives have demonstrated significant anti-tumor activities. A study on dimeric cinnamaldehydes, including 2-piperazine derivatives, showed strong inhibition of human colon tumor cells and blocked in vivo tumor growth (Shin et al., 2006).
Environmental and Industrial Applications
In environmental and industrial contexts, piperazine compounds, including those related to 2-piperazinecarboxaldehyde, have various applications. For instance, Paracoccus sp. TOH, a piperazine-degrading bacteria, was found to be highly effective in degrading piperazine, a compound used in various industrial processes (Cai et al., 2013). Additionally, the thermal decomposition reactions of cotton fabric treated with piperazine-phosphonates derivatives highlight their application in flame retardant research (Nguyen et al., 2014).
Catalysis and Chemical Synthesis
Piperazine, including 2-piperazinecarboxaldehyde derivatives, serves as an excellent catalyst in chemical synthesis. A study demonstrated the use of piperazine as a catalyst in the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in an aqueous medium, showing its efficiency and environmental friendliness (Yousefi et al., 2018).
Carbon Dioxide Capture
In the field of carbon dioxide capture, aqueous piperazine solutions, including those related to 2-piperazinecarboxaldehyde, have shown promising results. A study on the degradation of aqueous piperazine in carbon dioxide capture illustrated its resistance to thermal degradation and oxidation, making it a notable solvent for CO2 capture (Freeman et al., 2010).
Safety And Hazards
properties
IUPAC Name |
piperazine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c8-4-5-3-6-1-2-7-5/h4-7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPBJDRVNHKBOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591595 | |
Record name | Piperazine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperazinecarboxaldehyde | |
CAS RN |
773866-77-6 | |
Record name | Piperazine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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